Glycyl-L-alanine
Overview
Description
Glycyl-L-alanine is a simple dipeptide composed of glycine and L-alanine. It has been the subject of various studies due to its relevance in peptide synthesis and structure analysis. The dipeptide has been synthesized and its structure elucidated using different methods, including X-ray crystallography . The interest in such peptides stems from their potential to provide insights into protein structures and the behavior of polypeptides in different conditions.
Synthesis Analysis
The synthesis of glycyl-L-alanine and its derivatives has been reported in several studies. The dipeptide itself has been synthesized using the N-carbobenzoxy method, followed by conversion into its hydrochloride and hydrobromide salts, which crystallize readily from aqueous solutions . Regular copolymers containing glycine and L-alanine sequences have been synthesized through the self-condensation of p-nitrophenyl esters of corresponding tri- or tetrapeptides . Additionally, the synthesis of a component of belactosin A, which includes a glycine unit, was achieved using asymmetric alkylation of a glycine enolate .
Molecular Structure Analysis
The molecular structure of glycyl-L-alanine has been extensively studied. The crystal structure of its hydrochloride form was determined using two-dimensional methods, revealing isomorphism with its hydrobromide counterpart and the presence of water of crystallization in the unit cell . A more detailed three-dimensional analysis of the hydrochloride form showed a monoclinic space group with a non-planar peptide linkage and a three-dimensional network of hydrogen bonds stabilizing the structure . The hydrobromide and hydroiodide monohydrate forms of glycyl-L-alanine also exhibit monoclinic crystal structures with similar lattice constants .
Chemical Reactions Analysis
Glycyl-L-alanine participates in various chemical reactions, particularly as a substrate or product in enzymatic processes. An example is the isolation and characterization of an L-alanine:glyoxylate aminotransferase from human liver, which catalyzes the transfer of the α-amino group of L-alanine to glyoxylate, forming glycine . This reaction is irreversible and plays a role in glycine, glyoxylate, and oxalate metabolism, with implications for conditions such as primary hyperoxaluria.
Physical and Chemical Properties Analysis
The physical and chemical properties of glycyl-L-alanine and its derivatives are influenced by their molecular structure. The crystal structures of the hydrochloride, hydrobromide, and hydroiodide forms indicate that the dipeptide can form stable salts with different halides, which are characterized by their crystalline properties and hydrogen bonding networks . The circular dichroism of a synthetic polytripeptide analogue, poly(glycyl-L-prolyl-L-alanine), suggests that the optical activity of such polymers can increase with decreasing temperature, indicating an increase in periodic structure .
Scientific Research Applications
1. Enthalpic Interactions in Aqueous Solutions
Glycyl-L-alanine (Gly-L-Ala) has been studied for its enthalpic interactions in aqueous solutions. Pałecz et al. (2009) measured the enthalpies of solution of Gly-L-Ala in water and in aqueous urea solutions. This research helps in understanding the thermodynamic properties of dipeptides in different solvent environments (Pałecz, Belica, & Nowicka, 2009).
2. Transport Through Liquid Membranes
The transport of Gly-L-Ala through liquid membranes was investigated by Mutihac et al. (2001). This study explored how dipeptides like Gly-L-Ala are extracted from aqueous phases into organic phases and their transport across membranes, which is crucial for understanding the behavior of dipeptides in biological systems (Mutihac, Buschmann, Jansen, & Wego, 2001).
3. Sublimation and Mass Spectrometry Analysis
Badelin et al. (2012) studied the sublimation of Gly-L-Ala using electron ionization mass spectrometry, providing insights into the thermal properties and stability of this dipeptide (Badelin, Tyunina, Krasnov, Tyunina, Giricheva, & Girichev, 2012).
4. Kinetic and Mechanistic Studies
Research by Bera et al. (2013) delved into the kinetics of the interaction of Gly-L-Ala with hydroxopentaaquarhodium(III) ion. This study offers valuable data for understanding the reactivity and interaction mechanisms of dipeptides with metal ions (Bera, Ray, Mondal, Karmakar, Mandal, Mallick, & Ghosh, 2013).
5. Dipeptide Hydrochloride Crystal Formation
Srinivasan et al. (2014) commented on the crystal growth and characterization of Gly-L-Ala hydrochloride, adding to the understanding of dipeptide crystallization processes (Srinivasan, Moovendaran, & Natarajan, 2014).
6. Applications in Embryo Development Studies
Biggers, McGinnis, and Lawitts (2004) explored the effects of replacing L-glutamine with Gly-L-Ala in a medium on the development of mouse preimplantation embryos. This study contributes to the knowledge of dipeptides in embryo culture media (Biggers, McGinnis, & Lawitts, 2004).
7. Solubility in Aqueous Electrolyte Solutions
Breil et al. (2004) investigated the solubilities of Gly-L-Ala in various aqueous electrolyte solutions. Understanding the solubility of dipeptides in different environments is critical for their application in biological systems (Breil, Mollerup, Rudolph, Ottens, & Wielen, 2004).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2S)-2-[(2-aminoacetyl)amino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O3/c1-3(5(9)10)7-4(8)2-6/h3H,2,6H2,1H3,(H,7,8)(H,9,10)/t3-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPZXBVLAVMBEQI-VKHMYHEASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25765-56-4 | |
Record name | L-Alanine, N-glycyl-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25765-56-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID501316691 | |
Record name | Glycyl-L-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501316691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Glycyl-L-alanine | |
CAS RN |
3695-73-6 | |
Record name | Glycyl-L-alanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3695-73-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glycylalanine, L- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003695736 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glycyl-L-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501316691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-glycylalanine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.927 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GLYCYLALANINE, L- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2M7GF488BL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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